1-(4-Methylbenzyl)cyclopropanamine
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Overview
Description
1-(4-Methylbenzyl)cyclopropanamine is an organic compound with the molecular formula C11H15N It features a cyclopropane ring attached to a benzyl group substituted with a methyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzyl)cyclopropanamine can be synthesized through a multi-step process involving the following key steps:
Formation of 4-Methylbenzyl Bromide: This can be achieved by brominating 4-methylbenzyl alcohol using hydrobromic acid.
Cyclopropanation: The 4-methylbenzyl bromide is then reacted with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate to form 1-(4-methylbenzyl)cyclopropane.
Amination: Finally, the cyclopropane derivative is subjected to amination using ammonia or an amine source under high pressure and temperature to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced amine form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Functionalized benzyl derivatives.
Scientific Research Applications
1-(4-Methylbenzyl)cyclopropanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The benzyl group can enhance the compound’s binding affinity to specific targets, influencing its biological activity.
Comparison with Similar Compounds
1-(4-Methylphenyl)cyclopropanamine: Similar structure but lacks the benzyl group.
1-Benzylcyclopropanamine: Similar structure but lacks the methyl substitution on the benzyl group.
Cyclopropylamine: Simplest form with only the cyclopropane ring and amine group.
Uniqueness: 1-(4-Methylbenzyl)cyclopropanamine is unique due to the presence of both the cyclopropane ring and the 4-methylbenzyl group, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]cyclopropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-2-4-10(5-3-9)8-11(12)6-7-11/h2-5H,6-8,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLBBEOVYBPBGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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